molecular formula C13H8BrCl2NO4S B285278 5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid

5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid

Número de catálogo: B285278
Peso molecular: 425.1 g/mol
Clave InChI: HQVIBQJKJZQRFB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid, also known as BAY 11-7082, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival.

Aplicaciones Científicas De Investigación

5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. NF-κB has been shown to be overactive in many cancer cells, leading to increased cell survival and resistance to chemotherapy. This compound 11-7082 has been shown to inhibit NF-κB activity, leading to decreased cell survival and increased sensitivity to chemotherapy. In addition, this compound 11-7082 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Mecanismo De Acción

5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residues in the RelA subunit of NF-κB. This modification prevents the translocation of NF-κB to the nucleus, where it normally activates the transcription of genes involved in cell survival and inflammation. By inhibiting NF-κB activity, this compound 11-7082 promotes cell death and decreases inflammation.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound 11-7082 has been shown to induce cell death and sensitize cells to chemotherapy. In addition, this compound 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines, leading to decreased inflammation. This compound 11-7082 has also been shown to inhibit the proliferation of T cells and B cells, making it a potential candidate for the treatment of autoimmune disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized on a large scale. It has been extensively studied and has a well-established mechanism of action. However, there are also limitations to using this compound 11-7082 in lab experiments. It is a covalent inhibitor, which can lead to off-target effects. In addition, it has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Direcciones Futuras

5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid 11-7082 has several potential future directions for research. One area of research is the development of this compound 11-7082 analogs with improved potency and selectivity. Another area of research is the identification of biomarkers that can predict the response to this compound 11-7082 treatment. In addition, this compound 11-7082 has been shown to have potential applications in the treatment of viral infections, such as HIV and hepatitis B, by inhibiting the replication of the virus. Further research is needed to fully understand the potential therapeutic applications of this compound 11-7082.

Métodos De Síntesis

5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid 11-7082 can be synthesized using a two-step process. In the first step, 5-amino-2,4-dichlorobenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. In the second step, the acid chloride is reacted with 4-bromoaniline and sodium sulfite to form this compound 11-7082. The synthesis of this compound 11-7082 has been optimized and can be performed on a large scale, making it a viable candidate for drug development.

Propiedades

Fórmula molecular

C13H8BrCl2NO4S

Peso molecular

425.1 g/mol

Nombre IUPAC

5-[(4-bromophenyl)sulfamoyl]-2,4-dichlorobenzoic acid

InChI

InChI=1S/C13H8BrCl2NO4S/c14-7-1-3-8(4-2-7)17-22(20,21)12-5-9(13(18)19)10(15)6-11(12)16/h1-6,17H,(H,18,19)

Clave InChI

HQVIBQJKJZQRFB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)Br

SMILES canónico

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.